molecular formula C6H4BrF B1466187 2-Bromofluorobenzene-D4 CAS No. 50592-35-3

2-Bromofluorobenzene-D4

Cat. No.: B1466187
CAS No.: 50592-35-3
M. Wt: 179.02 g/mol
InChI Key: IPWBFGUBXWMIPR-RHQRLBAQSA-N
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Description

2-Bromofluorobenzene-D4 is a useful research compound. Its molecular formula is C6H4BrF and its molecular weight is 179.02 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-Bromofluorobenzene-D4 is a versatile compound that has shown great potential in various applications within the pharmaceutical industry . It is often used as a ligand of asymmetric catalysts to participate in organic synthesis reactions . The primary targets of this compound are the organic molecules that it interacts with during these synthesis reactions .

Mode of Action

The mode of action of this compound involves its ability to undergo various substitution reactions . For instance, it can readily undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . This property allows chemists to introduce a wide range of functional groups onto the benzene ring, expanding the possibilities for further synthetic manipulations .

Biochemical Pathways

The unique combination of bromine and fluorine atoms in this compound enables selective cross-coupling reactions with a variety of organic substrates . This leads to the synthesis of complex molecules that were previously challenging to access . The affected biochemical pathways would depend on the specific organic substrates and the resulting synthesized compounds .

Pharmacokinetics

This can make them more potent and longer-lasting in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific organic molecules it interacts with and the resulting synthesized compounds . By incorporating fluorine atoms into drug molecules using this compound, researchers can potentially improve their therapeutic efficacy and reduce the risk of adverse effects .

Properties

IUPAC Name

1-bromo-2,3,4,5-tetradeuterio-6-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWBFGUBXWMIPR-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromofluorobenzene-D4
Reactant of Route 2
2-Bromofluorobenzene-D4
Reactant of Route 3
2-Bromofluorobenzene-D4
Reactant of Route 4
2-Bromofluorobenzene-D4
Reactant of Route 5
2-Bromofluorobenzene-D4
Reactant of Route 6
2-Bromofluorobenzene-D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.